(3-Bromothiophen-2-YL)methanol

C-H activation regioselective arylation thiophene functionalization

(3-Bromothiophen-2-YL)methanol (CAS 70260-17-2) is a brominated thiophene derivative bearing a hydroxymethyl group at the 2-position and a bromine atom at the 3-position of the thiophene ring. With a molecular formula of C₅H₅BrOS and a molecular weight of 193.06 g/mol, this compound serves as a bifunctional building block in organic synthesis, enabling sequential transformations at two distinct reactive sites.

Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
CAS No. 70260-17-2
Cat. No. B151471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromothiophen-2-YL)methanol
CAS70260-17-2
Molecular FormulaC5H5BrOS
Molecular Weight193.06 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CO
InChIInChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
InChIKeyIXULCOYQSDIBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromothiophen-2-YL)methanol (CAS 70260-17-2): A Bifunctional Thiophene Building Block for Regioselective Synthesis


(3-Bromothiophen-2-YL)methanol (CAS 70260-17-2) is a brominated thiophene derivative bearing a hydroxymethyl group at the 2-position and a bromine atom at the 3-position of the thiophene ring [1]. With a molecular formula of C₅H₅BrOS and a molecular weight of 193.06 g/mol, this compound serves as a bifunctional building block in organic synthesis, enabling sequential transformations at two distinct reactive sites . The bromine atom participates in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the primary alcohol can undergo oxidation, esterification, or etherification . This compound is cited as an intermediate in pharmaceutical patent WO2013/86451 A2 and has been employed in the synthesis of Schiff base derivatives for nonlinear optical materials and medicinal chemistry applications [2].

Why Bromothiophene Methanol Regioisomers Cannot Be Interchanged for (3-Bromothiophen-2-YL)methanol


Bromothiophene methanol regioisomers share the identical molecular formula (C₅H₅BrOS) and molecular weight (193.06 g/mol) yet exhibit fundamentally different reactivity profiles, physical states, and regiochemical outcomes in downstream transformations . The position of the bromine substituent relative to the hydroxymethyl group dictates the regioselectivity of palladium-catalyzed direct arylations: 3-substituted thiophenes bearing hydroxymethyl groups direct arylation to the C2 position with 76–95% selectivity, whereas 2-bromo-substituted thiophenes block C2 and redirect coupling to C5 [1]. Furthermore, (3-bromothiophen-2-yl)methanol is a yellow oil at ambient temperature, while the 4-bromo-2-thiophenemethanol isomer (CAS 79757-77-0) is a solid with a melting point of 30 °C, leading to different handling, storage, and formulation requirements . These differences mean that substituting one regioisomer for another without re-optimizing reaction conditions will predictably alter product distribution, yield, and impurity profiles.

Quantitative Differentiation Evidence for (3-Bromothiophen-2-YL)methanol vs. Closest Analogs


Regioselectivity in Palladium-Catalyzed Direct Arylation: 3-Hydroxymethyl Directs to C2 with 76–95% Selectivity

In palladium-catalyzed direct arylation of 3-substituted thiophenes, the nature of the 3-substituent governs whether arylation occurs at C2 or C5. For 3-hydroxymethyl-substituted thiophenes—the core scaffold of (3-bromothiophen-2-yl)methanol after debromination or when the bromine acts as a blocking group—the reported C2 regioselectivity is 76–95% under Pd(OAc)₂/dppb catalysis [1]. In contrast, 3-acetylthiophene and 3-formylthiophene diethylacetal direct arylation to C5 with 52–90% selectivity. This directional control is critical for synthesizing 2,3-diarylthiophenes with defined substitution patterns [1].

C-H activation regioselective arylation thiophene functionalization palladium catalysis

Synthesis Yield from 3-Bromothiophene-2-carbaldehyde: Quantitative Reduction Efficiency (≈99–100%)

(3-Bromothiophen-2-yl)methanol is synthesized by NaBH₄ reduction of 3-bromothiophene-2-carbaldehyde in methanol at 0 °C . The reported isolated yield is quantitative: 505 mg of product from 500 mg of aldehyde starting material (2.62 mmol scale), corresponding to ~100% yield . An alternative route via LiAlH₄ reduction of 3-bromo-2-thiophenecarboxylic acid is also documented but requires anhydrous conditions and reflux . For comparison, the synthesis of the regioisomeric (2-bromothiophen-3-yl)methanol (CAS 70260-16-1) is less commonly described in the open literature with validated yields, and its commercial purity is typically specified as 97% with added stabilizers (Cu, HQ, MgO), suggesting lower intrinsic stability .

sodium borohydride reduction aldehyde to alcohol synthetic efficiency heterocyclic building block

Physical State Differentiation: Liquid Handling vs. Solid Handling Requirements

Among bromothiophene methanol regioisomers, physical state at ambient temperature is a key differentiator affecting laboratory handling, automated dispensing compatibility, and formulation workflows. (3-Bromothiophen-2-yl)methanol is a yellow oil (liquid) at room temperature , whereas the 4-bromo-2-thiophenemethanol isomer (CAS 79757-77-0) is a solid with a melting point of 30 °C (white to orange-green powder to lump) that requires storage under inert gas due to air sensitivity . The 5-bromo-2-thiophenemethanol isomer (CAS 79387-71-6) is also a liquid but requires freezer storage at −20 °C . The target compound is stored at 2–8 °C with protection from light and moisture, making it compatible with standard laboratory refrigeration without the need for sub-zero freezer infrastructure or inert atmosphere handling .

physical state formulation automated dispensing storage conditions

Schiff Base Formation and Suzuki Coupling: Imine Hydrolysis Selectivity as a Functional Differentiator

The 3-bromothiophene-2-carbaldehyde precursor (CAS 930-96-1)—which is directly reduced to the target compound—has been systematically evaluated in Pd-catalyzed imine hydrolysis studies. When the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine (derived from 3-bromothiophene-2-carbaldehyde and 4-methylpyridin-2-amine, obtained in 79% yield) was subjected to Suzuki coupling with aryl/het-aryl boronic acids using Pd(PPh₃)₄, the imine linkage underwent catalytic hydrolysis to yield free aldehyde products (5a–5k) in 30–85% yield [1]. DFT calculations revealed that the pyridine nitrogen coordinates to palladium, facilitating imine hydrolysis [1]. In contrast, when a non-pyridine Schiff base—(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline—was used, the imine bond remained intact during Suzuki coupling, yielding mono- and bis-substituted products (5a–5d, 6a–6d) in 33–46% yield without hydrolysis [2]. This demonstrates that the 3-bromo-2-thiophene scaffold supports tunable chemoselectivity (hydrolysis vs. retention) through choice of amine partner.

Schiff base imine hydrolysis Suzuki coupling DFT studies

Patent-Cited Intermediate for Drug Discovery: WO2013/86451 A2 Discloses (3-Bromothiophen-2-yl)methanol as a Synthetic Building Block

(3-Bromothiophen-2-yl)methanol is explicitly cited in patent WO2013/86451 A2 (AFRAXIS, INC.; Campbell, D.; Durón, S.G.) at Paragraph 00473 as a synthetic intermediate [1]. This patent covers compounds and methods relevant to pharmaceutical development. While other bromothiophene methanol isomers (e.g., 4-bromo, 5-bromo) are also commercially available as building blocks, the specific citation of the 3-bromo-2-hydroxymethyl regioisomer in a patent document indicates its demonstrated utility in a drug discovery program. The isomer (2-bromothiophen-3-yl)methanol (CAS 70260-16-1) is typically offered at 97% purity with stabilization additives, whereas the target compound is commercially available at 98+% purity with batch-specific QC documentation (NMR, HPLC, GC) .

pharmaceutical intermediate patent disclosure drug discovery AFRAXIS

Predicted Lipophilicity and Solubility Profile for Drug-Likeness Assessment

Computed physicochemical properties for (3-bromothiophen-2-yl)methanol indicate a consensus Log Pₒ/w of 1.90 and an aqueous solubility (ESOL Log S) of −2.34 (0.881 mg/mL), placing it in the 'soluble' classification range . The topological polar surface area (TPSA) is 48.47 Ų, and the compound has 1 hydrogen bond donor and 1 hydrogen bond acceptor, complying with Lipinski's Rule of Five parameters . The non-brominated parent compound, 2-thiophenemethanol (CAS 636-72-6), has a lower TPSA and lacks the synthetic handle provided by the bromine atom, limiting its utility in cross-coupling diversification strategies. This balance of moderate lipophilicity, adequate solubility, and the presence of a reactive C–Br bond makes the target compound a strategically advantageous intermediate for fragment-based drug discovery and parallel synthesis libraries.

lipophilicity drug-likeness LogP aqueous solubility

Optimal Application Scenarios for (3-Bromothiophen-2-YL)methanol Based on Quantitative Evidence


Regioselective Synthesis of 2,3-Diarylthiophenes via Sequential C–H Arylation and Cross-Coupling

For programs requiring 2,3-diarylthiophene scaffolds—common in organic electronics (OLEDs, OFETs, OPVs) and bioactive molecules—(3-bromothiophen-2-yl)methanol enables a sequential functionalization strategy. The 3-hydroxymethyl group directs Pd-catalyzed direct arylation to the C2 position with 76–95% regioselectivity [1], after which the C3-bromine can participate in Suzuki or Stille cross-coupling to introduce a second aryl group. This orthogonality is not achievable with the 2-bromo-3-hydroxymethyl isomer, where the bromine occupies the position that would otherwise be the preferred site for direct arylation.

Divergent Library Synthesis via Tunable Imine Hydrolysis in Schiff Base Intermediates

When (3-bromothiophen-2-yl)methanol is oxidized back to 3-bromothiophene-2-carbaldehyde (or when the aldehyde is procured directly), it can be condensed with amines to form Schiff bases. As demonstrated by Irfan et al. (Molecules 2019, 2021), pyridine-containing Schiff bases undergo Pd-catalyzed imine hydrolysis during Suzuki coupling (30–85% yield of hydrolyzed products), while aniline-based Schiff bases retain the imine linkage (33–46% yield of coupled products) [2]. This enables divergent library synthesis from a single aldehyde precursor, a strategic advantage for hit-to-lead optimization in drug discovery.

Fragment-Based Drug Discovery Leveraging Balanced Physicochemical Properties

With a consensus Log P of 1.90, aqueous solubility of 0.881 mg/mL, TPSA of 48.47 Ų, and a molecular weight of 193.06 g/mol, (3-bromothiophen-2-yl)methanol falls well within fragment-like chemical space (molecular weight < 250, Log P < 3, HBD ≤ 3, HBA ≤ 3) . The presence of both a hydrogen bond donor (hydroxyl) and a synthetic handle (bromine) makes it suitable for fragment growing and linking strategies. The compound's liquid physical state also facilitates automated dispensing in fragment screening workflows.

Large-Scale Synthesis of Pharmaceutical Intermediates with Validated Patent Precedence

The near-quantitative yield (~100%) of the NaBH₄ reduction route from 3-bromothiophene-2-carbaldehyde , combined with the compound's citation in pharmaceutical patent WO2013/86451 A2 [3], positions this building block for process chemistry scale-up. The availability of 98+% purity with full batch QC (NMR, HPLC, GC) from commercial suppliers supports GMP-adjacent workflows where impurity profiling and batch consistency are critical.

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